Sibrafiban

Description

Historical Context of Glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) Antagonist Development

The understanding of platelet aggregation and its role in thrombosis paved the way for the development of antiplatelet therapies. A key discovery was the identification of the glycoprotein IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets. wikipedia.orgchemeurope.combioline.org.brresearchgate.net This receptor is essential for platelet aggregation as it binds to adhesive proteins like fibrinogen and von Willebrand factor, forming cross-links between platelets. bioline.org.brresearchgate.netcapes.gov.brahajournals.org

The development of GP IIb/IIIa inhibitors was significantly influenced by research into Glanzmann's thrombasthenia, a congenital bleeding disorder characterized by a deficiency or dysfunction of the GP IIb/IIIa receptor. wikipedia.orgchemeurope.com This condition highlighted the critical role of this receptor in hemostasis and thrombosis, suggesting it as a viable target for antithrombotic drugs. The first agent in this class to demonstrate clinical effectiveness was abciximab (B1174564), a chimeric monoclonal antibody fragment. researchgate.net Following the success of intravenous GP IIb/IIIa inhibitors in acute settings, research efforts expanded to develop oral agents for long-term prevention of thrombotic events. researchgate.netahajournals.org

Characterization of Sibrafiban (B69945) as a Peptidomimetic Oral Prodrug

This compound is characterized as a peptidomimetic, selective antagonist of the platelet glycoprotein IIb/IIIa receptor. ahajournals.org Peptidomimetics are small molecules designed to mimic the structure and function of peptides, often with improved pharmacological properties such as oral bioavailability and metabolic stability. frontiersin.orgmdpi.com this compound was specifically developed as an orally administered agent, distinguishing it from early intravenous inhibitors like abciximab, eptifibatide (B1663642), and tirofiban (B1683177). chemeurope.comwikipedia.org

This compound is a double prodrug. ahajournals.orgnih.govnih.gov Upon oral administration, it undergoes a two-step enzymatic conversion process, involving an esterase and an amidoxime (B1450833) reductase, to yield its active metabolite, Ro 44-3888. ahajournals.orgnih.govnih.gov This design was intended to facilitate oral absorption and delivery of the active compound. The chemical formula of this compound is C20H28N4O6, with a molecular mass of 420.460 Da. wikipedia.orgwikipedia.orguni.lu

Overview of this compound's Research Trajectory in Antithrombotic Science

This compound was investigated for its potential in the secondary prevention of arterial thrombosis following acute coronary syndromes, such as unstable angina pectoris and acute myocardial infarction. wikipedia.org Its research trajectory included preclinical studies and clinical trials to evaluate its pharmacokinetics, pharmacodynamics, and efficacy.

Phase II studies, such as the TIMI 12 trial, evaluated the pharmacokinetics, pharmacodynamics, safety, and tolerability of different dosing regimens of this compound in patients after acute coronary syndromes. ahajournals.orgtimi.org These studies demonstrated that oral administration of this compound could achieve effective platelet inhibition with a clear dose-response relationship. ahajournals.org

Further research progressed to Phase III clinical trials, including the SYMPHONY (this compound versus Aspirin (B1665792) to Yield Maximum Protection from Ischemic Heart Events Post-Acute Coronary Syndromes) trials. duke.eduacpjournals.orgresearchgate.netahajournals.org These large-scale, randomized trials compared this compound to aspirin in patients who had stabilized after an acute coronary syndrome event. duke.eduacpjournals.orgresearchgate.netahajournals.org Research also explored potential interactions when this compound was coadministered with other antiplatelet agents like aspirin and heparin, examining effects on pharmacokinetics and pharmacodynamics, including platelet aggregation inhibition and bleeding time. nih.govnih.gov Comparative in vitro studies assessed this compound's efficacy in inhibiting platelet aggregation and adhesion under various conditions, including shear stress, and compared its potency to other GP IIb/IIIa antagonists. nih.govnih.govnih.govoup.com

However, preliminary results from the Phase III SYMPHONY trials indicated that this compound did not demonstrate superiority over aspirin in preventing recurrent ischemic events in patients with acute coronary syndrome. wikipedia.orgduke.eduacpjournals.orgresearchgate.netahajournals.org Consequently, the development of this compound was terminated. wikipedia.org The research trajectory of this compound, while ultimately not leading to a marketed drug, provided valuable insights into the challenges and complexities of developing oral GP IIb/IIIa inhibitors for long-term antithrombotic therapy.

Research Findings on Platelet Inhibition and Clinical Outcomes

Studies investigating this compound explored its ability to inhibit platelet aggregation and its impact on clinical endpoints. The TIMI 12 trial, a phase II study, evaluated different dosing regimens of this compound and their effect on platelet inhibition. ahajournals.org This trial demonstrated a dose-dependent inhibition of ADP- and TRAP-induced platelet aggregation. ahajournals.org

Interactive Table 1: Platelet Inhibition Observed in TIMI 12 Trial (Selected Doses)

| This compound Dose (BID) | ADP-induced Platelet Aggregation Inhibition at 24 hours (Day 28) |

| 5 mg | 40% |

| 10 mg | 70% |

Note: Data is illustrative based on reported dose-response relationships and sustained inhibition with twice-daily dosing. ahajournals.org

The SYMPHONY trials compared this compound to aspirin for the prevention of cardiovascular events after acute coronary syndromes. acpjournals.orgresearchgate.netahajournals.org The primary endpoint in these trials was typically a composite of death, non-fatal myocardial infarction or reinfarction, or severe recurrent ischemia. acpjournals.orgresearchgate.netahajournals.org

Interactive Table 2: Primary Endpoint Rates in SYMPHONY Trial (90 Days)

| Treatment Group | Primary Endpoint Rate |

| Aspirin | 9.8% acpjournals.org, 9.3% ahajournals.org |

| Low-Dose this compound | 10.1% acpjournals.org, 9.2% (with aspirin) ahajournals.org |

| High-Dose this compound | 10.1% acpjournals.org, 10.5% ahajournals.org |

Note: Rates for this compound in the second SYMPHONY trial ahajournals.org are for low-dose this compound plus aspirin and high-dose this compound alone, respectively. The primary endpoint definition and patient populations might have slight variations between the SYMPHONY trials.

These findings indicated that this compound, at the doses tested, did not show a significant advantage over aspirin in reducing ischemic events. acpjournals.orgresearchgate.netahajournals.org

Further research examined the comparative efficacy of this compound's active form (YZ211) with other GP IIb/IIIa antagonists in inhibiting platelet-fibrin clot strength using thromboelastography. nih.gov These studies classified GP IIb/IIIa antagonists based on their binding characteristics and dissociation rates from platelets, suggesting that antagonists with slower dissociation rates might be more effective in inhibiting clot strength despite comparable antiaggregatory potency in standard assays. nih.govoup.com this compound's active form was often categorized among those with relatively faster dissociation rates. oup.com Studies also evaluated the potency of this compound in inhibiting shear-induced platelet adhesion, finding differences compared to its effect in static aggregation assays. nih.gov

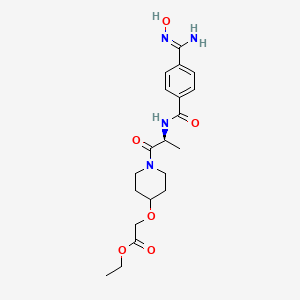

Structure

2D Structure

Properties

CAS No. |

170094-62-9 |

|---|---|

Molecular Formula |

C20H28N4O6 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

ethyl 2-[1-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate |

InChI |

InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)/t13-/m0/s1 |

InChI Key |

WBNUCLPUOSXSNJ-ZDUSSCGKSA-N |

Isomeric SMILES |

CCOC(=O)COC1CCN(CC1)C(=O)[C@H](C)NC(=O)C2=CC=C(C=C2)/C(=N\O)/N |

Canonical SMILES |

CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N |

Appearance |

Solid powder |

Other CAS No. |

172927-65-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

((1-(2-((4-(amino(hydroxyimino)methyl)benzoyl)amino)-1-oxopropyl)-4-piperidinyl)oxy)acetic acid ethyl ester Ro 48-3657 Ro-48-3657 sibrafiban |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Sibrafiban

Mechanism of Action: Platelet GP IIb/IIIa Receptor Antagonism

Sibrafiban's pharmacological activity stems from its ability to antagonize the platelet GP IIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation. ahajournals.orgnih.govbioline.org.brfortunejournals.com

Inhibition of Fibrinogen Binding to Activated Platelet Receptors

The primary mechanism by which GP IIb/IIIa antagonists like This compound (B69945) exert their effect is by inhibiting the binding of fibrinogen to the activated GP IIb/IIIa receptor complex on the platelet surface. bioline.org.brfortunejournals.comnih.govahajournals.org The GP IIb/IIIa receptor, an integrin, undergoes a conformational change upon platelet activation, transitioning to an active state that allows it to bind adhesive proteins such as fibrinogen and von Willebrand factor. bioline.org.brnih.govopenaccessjournals.comresearchgate.net By blocking the binding site for fibrinogen, this compound's active metabolite prevents the cross-linking of adjacent platelets that is essential for aggregation. fortunejournals.com Studies using flow cytometry with labeled fibrinogen have been employed to measure the extent of GP IIb/IIIa inhibition by assessing the fibrinogen binding capacity of platelets. oup.com

Prevention of Platelet Aggregation as a "Final Common Pathway" Inhibitor

Regardless of the initial stimulus that triggers platelet activation, the aggregation of platelets ultimately converges on the activation of the GP IIb/IIIa receptor and its subsequent binding to fibrinogen. bioline.org.bropenaccessjournals.combioline.org.brahajournals.org This makes the GP IIb/IIIa receptor the "final common pathway" for platelet aggregation. ahajournals.orgnih.govbioline.org.bropenaccessjournals.com As an antagonist of this receptor, this compound's active metabolite effectively inhibits platelet aggregation induced by various agonists. nih.gov By blocking this crucial step, it prevents the formation of stable platelet thrombi. njmonline.nl

Prodrug Metabolism and Activation Pathway of this compound

This compound (Ro 48-3657) is administered as a double prodrug, which undergoes enzymatic conversion in the body to its pharmacologically active metabolite, Ro 44-3888. ahajournals.orgwikipedia.orgmedchemexpress.eunih.govnih.govnih.govmedchemexpress.com This prodrug strategy is employed to improve oral bioavailability and other pharmacokinetic properties. nih.govresearchgate.net

Enzymatic Conversion of this compound (Ro 48-3657) to Active Metabolite (Ro 44-3888) via Esterase and Amidoxime (B1450833) Reductase

The conversion of this compound (Ro 48-3657) to the active compound Ro 44-3888 occurs through a two-step enzymatic process. ahajournals.orgnih.gov The first step involves the action of an esterase, which cleaves an ethyl ester group from the this compound molecule, converting it to an intermediate, the inactive prodrug Ro 48-3656 (amidoxime carboxylic acid). nih.govnih.gov Subsequently, Ro 48-3656 is further transformed into the active principle, Ro 44-3888 (amidine free acid). nih.govnih.gov This second step involves the reduction of an amidoxime group, a process mediated by an amidoxime reductase enzyme. ahajournals.orgresearchgate.netdntb.gov.ua This enzymatic reduction is crucial for generating the active amidine moiety of Ro 44-3888. researchgate.net Studies have shown that amidoximes are bioconverted to amidines by reductases found in various organs, including the kidneys, liver, brain, lungs, and gastrointestinal tract. researchgate.net

Characteristics of Ro 44-3888 as the Active GP IIb/IIIa Antagonist

Ro 44-3888 is identified as the active metabolite responsible for the GP IIb/IIIa receptor antagonism observed with this compound administration. wikipedia.orgnih.govnih.govuni.luncats.ionihr.ac.uk It is characterized as a non-peptidic, selective, and reversible inhibitor of the platelet GP IIb/IIIa receptor. nih.govwikipedia.org Pharmacokinetic studies have investigated the plasma concentrations of Ro 44-3888 after this compound administration, demonstrating a dose-dependent increase in maximum blood concentration. ahajournals.org The pharmacodynamic effects, such as the inhibition of platelet aggregation, are closely related to the plasma concentrations of Ro 44-3888. nih.gov

Receptor Binding Kinetics and Selectivity

Ro 44-3888, the active metabolite of this compound, is a selective antagonist of the GP IIb/IIIa receptor. medchemexpress.eunih.govncats.iowikipedia.org Studies have investigated the binding characteristics of Ro 44-3888 to the GP IIb/IIIa receptor. The pharmacokinetics of total Ro 44-3888 in plasma have been observed to be non-linear at certain doses due to saturable binding to the GP IIb/IIIa receptor. nih.govnih.gov Saturation of the GP IIb/IIIa receptor was reported to be reached at specific plasma concentrations of Ro 44-3888. nih.govnih.gov In contrast, the pharmacokinetics of free Ro 44-3888 in plasma were found to be linear within certain dose ranges. nih.govnih.gov This suggests that at lower concentrations, a significant portion of Ro 44-3888 is bound to the receptor, while at higher concentrations, the binding sites become saturated. nih.gov Ro 44-3888 has been shown not to bind significantly to proteins other than the GP IIb/IIIa receptor. nih.gov

While some early concerns were raised about the potential for GP IIb/IIIa antagonists, particularly those with rapid dissociation rates, to paradoxically activate platelets or enhance fibrinogen binding under certain conditions, in vitro studies specifically investigating this compound and other fibans did not provide evidence for an activation liability. ahajournals.orgnih.govahajournals.orgnih.govcapes.gov.br A decrease in site occupancy of this compound or other agents from peak to trough did not result in increased platelet activation in these studies. nih.gov

Binding Affinity and Dissociation Rates from Platelet GP IIb/IIIa Receptors

This compound functions as an antagonist of the platelet GP IIb/IIIa receptor. Studies have characterized its binding profile to human platelets. Compared to some other GP IIb/IIIa antagonists like roxifiban, this compound has demonstrated relatively faster dissociation rates from resting human platelets. nih.govoup.com This characteristic is associated with a shorter duration of antiplatelet effects in vivo for this compound and other class II GP IIb/IIIa antagonists such as orbofiban (B1677454) and tirofiban (B1683177). nih.govoup.com

Research utilizing radiolabeled ligands, including 3H-labeled compounds and 125I-labeled echistatin (B137904) and fibrinogen, has been employed to examine the binding profiles of various GP IIb/IIIa antagonists, including this compound. nih.govnih.gov These studies indicate that this compound, along with other RGD mimetics like DMP728 and orbofiban, binds to the same site(s) on human platelets, as evidenced by competitive inhibition of binding. nih.govnih.gov

The binding kinetics of GP IIb/IIIa antagonists have been broadly categorized into two classes based on their affinity for resting and activated platelets and their dissociation rates. oup.comahajournals.org this compound is considered a class II antagonist, characterized by a relatively lower affinity for resting platelets and fast platelet dissociation rates. oup.comahajournals.org This contrasts with class I antagonists, which exhibit relatively high and comparable affinity for both resting and activated platelets and slow dissociation rates. oup.comahajournals.org

The dissociation rate of GP IIb/IIIa antagonists from platelets can be assessed by measuring the half-life (t1/2) of the ligand-platelet complex. For class II antagonists like this compound, the dissociation rate from resting human platelets has been reported to have a t1/2 of 5–15 seconds. oup.comoup.com

Specificity for GP IIb/IIIa Versus Other Integrins (e.g., Vitronectin Receptor)

A crucial aspect of GP IIb/IIIa antagonist pharmacology is their specificity for the target receptor compared to other integrins. The GP IIb/IIIa receptor is the primary integrin on platelets responsible for binding adhesive proteins like fibrinogen and von Willebrand factor, a critical step in platelet aggregation. mdpi.comahajournals.orgbioline.org.br Many synthetic peptide and non-peptide GP IIb/IIIa antagonists, including this compound, have been designed to selectively inhibit platelet GP IIb/IIIa without significantly affecting the binding of related integrins. ahajournals.orgahajournals.org

The vitronectin receptor (αvβ3) is another integrin that shares the β3 subunit with GP IIb/IIIa and can bind to RGD-containing proteins, including vitronectin. ahajournals.orgbioline.org.brahajournals.orgnih.gov While some agents like the monoclonal antibody abciximab (B1174564) are not specific and also inhibit the vitronectin receptor, most synthetic small molecule antagonists aim for higher specificity for GP IIb/IIIa. ahajournals.orgahajournals.org Research on other synthetic GP IIb/IIIa antagonists has shown high selectivity for GP IIb/IIIa over integrins like αvβ3 and α5β1, with significantly greater affinity for GP IIb/IIIa. ahajournals.orgnih.gov Although specific quantitative data on this compound's affinity for the vitronectin receptor compared to GP IIb/IIIa were not extensively detailed in the provided sources, the design principles for this class of synthetic antagonists emphasize selectivity for GP IIb/IIIa. ahajournals.orgahajournals.org Structural studies, such as the complex of integrin alphaIIbbeta3 with this compound, provide insights into the molecular interactions underlying this specificity. mohimobileservice.irrcsb.org

Intracellular Signaling Modulation by this compound

Beyond blocking ligand binding, GP IIb/IIIa antagonists can also influence intracellular signaling pathways within platelets.

Analysis of Potential Paradoxical Platelet Activation Liabilities of GP IIb/IIIa Antagonists In Vitro

Some GP IIb/IIIa antagonists have been reported to potentially induce paradoxical platelet activation under certain conditions in vitro. ahajournals.orgjacc.org This phenomenon could involve enhancing fibrinogen binding, activating other platelet surface complexes, or potentiating alpha-granule or lysosomal release. ahajournals.org

Studies have investigated whether the dissociation of GP IIb/IIIa antagonists from platelets could lead to fibrinogen binding or platelet aggregation. ahajournals.org While some antagonists like tirofiban and eptifibatide (B1663642) can induce a fibrinogen-binding-competent conformation of the GP IIb/IIIa receptor, stable fibrinogen binding and subsequent aggregation did not occur without fixation in these in vitro settings. ahajournals.org

Increased platelet activation, as measured by markers like CD63 expression, has been reported in studies involving other oral GP IIb/IIIa antagonists like orbofiban. jacc.org It has been hypothesized that at low drug concentrations, the partial agonist activity of some GP IIb/IIIa antagonists might enhance platelet aggregation. jacc.org Increased platelet activation has also been reported in a phase II study of this compound. jacc.org This suggests that this compound, similar to some other oral GP IIb/IIIa inhibitors, may have the potential for paradoxical platelet activation liabilities in vitro, particularly at trough drug levels. jacc.org

Structural Insights and Chemical Synthesis of Sibrafiban

Chemical Structure of Sibrafiban (B69945) and its Active Metabolite (Ro 44-3888)

This compound, also known by the code name RO-48-3657, is chemically defined as acetic acid, ((1-(2-((4-(amino(hydroxyimino)methyl)benzoylamino)-1-oxopropyl)-4-piperidinyl)oxy)-, ethyl ester, (S-(Z))-. ontosight.ai Its molecular formula is C₂₀H₂₈N₄O₆ and it has a molecular weight of 420.460 Da. wikipedia.orgwikipedia.org this compound is a double prodrug that is converted through enzymatic steps (esterase and amidoxime (B1450833) reductase) to its active form, Ro 44-3888. nih.govahajournals.org

The active metabolite, Ro 44-3888, has the IUPAC name 2-((1-((4-carbamimidoylbenzoyl)-L-alanyl)piperidin-4-yl)oxy)acetic acid. medkoo.com Its molecular formula is C₁₈H₂₄N₄O₅ and its molecular weight is 376.413 g·mol⁻¹. wikipedia.orgncats.iouni.lu Ro 44-3888 is a non-peptidic, selective, and reversible GP IIb/IIIa inhibitor. wikipedia.orgnih.govmedkoo.com

The structures of this compound and Ro 44-3888 are presented below:

| Compound | Structure | Molecular Formula | Molecular Weight (Da) | PubChem CID |

| This compound | CCOC(=O)COC1CCN(CC1)C(=O)C@HNC(=O)c2ccc(cc2)C(=N)NO (SMILES) uni.lu | C₂₀H₂₈N₄O₆ | 420.466 wikipedia.org | 5491394 wikipedia.orgwikipedia.orguni.lu |

| Ro 44-3888 | CC@@HNC(=O)C2=CC=C(C=C2)C(=N)N (SMILES) wikipedia.orguni.lu | C₁₈H₂₄N₄O₅ | 376.413 wikipedia.org | 9907685 wikipedia.orguni.lu |

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

SAR studies of GP IIb/IIIa antagonists, including this compound and its analogues, have focused on identifying the key structural features necessary for effective receptor interaction and inhibition of platelet aggregation. These studies often involve the design and synthesis of various analogues to understand how modifications to specific parts of the molecule influence binding affinity and biological activity. acs.org

Identification of Key Pharmacophores for GP IIb/IIIa Interaction

The GP IIb/IIIa receptor is known to bind to adhesive proteins like fibrinogen, which contain the Arg-Gly-Asp (RGD) recognition motif. researchgate.netnih.govjacc.org Non-peptide antagonists like this compound are designed as RGD mimetics, aiming to mimic the spatial and electronic characteristics of the RGD sequence to interact with the receptor's binding site. researchgate.netnih.govoup.com Key pharmacophores for GP IIb/IIIa interaction in these non-peptide antagonists typically include a positively charged group (mimicking the arginine guanidino group) and a negatively charged group (mimicking the aspartic acid carboxylate group), often separated by a linker or scaffold. researchgate.netresearchgate.net The amidine group in the benzamidine (B55565) moiety of this compound and Ro 44-3888 serves as the positively charged pharmacophore, while the carboxylate group in Ro 44-3888 acts as the negatively charged component. medkoo.comuni.luresearchgate.net

Studies have shown that these RGD mimetics bind to the same site(s) on human platelets as natural ligands, as evidenced by competitive inhibition studies. nih.govnih.gov

Influence of Peptidomimetic Design on Receptor Recognition

This compound is described as a peptidomimetic, meaning it is a small molecule designed to mimic the structure and function of a peptide (in this case, related to the RGD sequence) but with improved properties such as oral bioavailability. ahajournals.orgnih.govahajournals.org The peptidomimetic design involves incorporating structural elements that maintain the crucial interactions with the GP IIb/IIIa receptor while overcoming limitations associated with peptide drugs, such as poor oral absorption and rapid metabolism. researchgate.net

Chemical Synthesis Methodologies for this compound and its Intermediates

The chemical synthesis of this compound and other non-peptide fibrinogen receptor antagonists involves multi-step procedures to construct the complex molecular architecture.

Concise Synthesis Strategies of Non-Peptide Fibrinogen Receptor Antagonists

Efforts have been made to develop concise synthesis strategies for non-peptide GP IIb/IIIa antagonists. These strategies often focus on efficiently assembling the key building blocks, such as the substituted piperidine (B6355638) ring and the benzamidine moiety, and coupling them with the appropriate linker and amino acid derivative. nih.govopenalex.orgacs.org

A concise synthesis of this compound and Lamifiban, another non-peptide fibrinogen receptor antagonist, has been reported, highlighting synthetic routes to access these compounds which contain a 4-hydroxypiperidine (B117109) unit. openalex.org

Optimization of Synthesis Pathways for this compound Analogues

Optimization of synthesis pathways for this compound analogues is crucial for improving yields, reducing costs, and facilitating the production of diverse sets of compounds for SAR studies. This can involve exploring different reaction conditions, reagents, and synthetic routes. chimia.chbeilstein-journals.orgrsc.org

High-throughput and parallel synthesis techniques have been employed in the optimization of lead compounds, including GP IIb/IIIa antagonists, allowing for the rapid preparation and evaluation of numerous analogues. acs.orgchimia.ch While specific details on the optimization of this compound synthesis pathways are not extensively detailed in the provided snippets, the general principles of optimizing organic synthesis through techniques like parallel synthesis and exploring different chemical transformations are applicable to the development of its analogues. chimia.chbeilstein-journals.orgresearchgate.nettandfonline.com

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd in Research Models

Pharmacokinetic Characterization in Preclinical Species

Pharmacokinetic studies in preclinical species aim to understand the time course of drug concentrations in biological fluids and tissues, which is essential for predicting human PK behavior and informing dose selection for efficacy and safety studies frontiersin.orgfda.gov.

Absorption and Bioavailability in Animal Models (e.g., Rats, Dogs, Rhesus Monkeys)

Sibrafiban (B69945) is an oral double prodrug designed to undergo bioconversion to its active form nih.govnih.gov. Preclinical pharmacokinetic studies have investigated its oral absorption and bioavailability in various animal models, including rats, dogs, and monkeys researchgate.net. Early studies indicated that this compound had poor oral bioavailability in rats and dogs, attributed to limited aqueous solubility and expected high permeability researchgate.net. However, the use of formulations incorporating surfactant/emulsifiers, such as Solutol, significantly enhanced the oral bioavailability of this compound in dogs and monkeys researchgate.net. In one study, a Solutol formulation yielded oral bioavailabilities of approximately 14.6% in dogs and 7.3% in monkeys following a nominal oral dose of about 90 mg/m² researchgate.net. In rats, a formulation using Labrasol/PEG 400 resulted in oral bioavailability of 25.4% in male rats and 27.7% in female rats at a dose of 30 mg/kg researchgate.net.

Interactive Table 1: Oral Bioavailability of this compound Formulations in Preclinical Species

| Species | Formulation | Dose (approx.) | Oral Bioavailability (%) |

| Rat (Male) | Labrasol/PEG 400 | 30 mg/kg | 25.4 |

| Rat (Female) | Labrasol/PEG 400 | 30 mg/kg | 27.7 |

| Dog | Solutol | 90 mg/m² | 14.6 |

| Monkey | Solutol | 90 mg/m² | 7.3 |

Distribution and Elimination Profiles in Preclinical Models

Information on the distribution and elimination of this compound and its metabolites in preclinical models is crucial for understanding their fate in the body and potential for accumulation or clearance fda.govnih.govtranspharmation.com. While detailed distribution profiles across various tissues for this compound specifically were not extensively detailed in the provided context, general principles of preclinical PK studies involve assessing tissue distribution fda.gov. Elimination pathways, including metabolism and excretion, are key aspects of these studies fda.gov.

Metabolite Profiles of this compound in Animal Plasma

This compound, as a double prodrug, undergoes bioconversion to its active form and an inactive prodrug nih.govnih.gov. Studies have focused on identifying and quantifying these metabolites in animal plasma nih.gov. After oral administration, this compound is converted to the inactive prodrug Ro 48-3656 and the active GP IIb/IIIa antagonist, Ro 44-3888 nih.govnih.gov. Peak plasma concentrations of the inactive prodrug, Ro 48-3656, were observed earlier and were significantly higher (five- to sixfold) than those of the active metabolite, Ro 44-3888, in beagles nih.gov. Analytical methods, such as HPLC-column switching combined with mass spectrometry, have been developed for the simultaneous determination of this compound, its prodrug, and the active metabolite in plasma from rats, dogs, and humans, enabling the characterization of metabolite profiles nih.gov.

Pharmacodynamic Evaluation in Preclinical Models

Pharmacodynamic studies assess the biological effects of a drug and the relationship between drug exposure and the magnitude of these effects frontiersin.orgcatapult.org.uk. For this compound, the primary pharmacodynamic effect of interest is the inhibition of platelet aggregation nih.govgoogle.com.

Dose-Response Relationships for Platelet Inhibition in Animal Studies (e.g., ADP-induced, TRAP-induced Aggregation in Rhesus Monkeys)

Preclinical studies have investigated the dose-response relationship of this compound for inhibiting platelet aggregation induced by various agonists, such as ADP and Thrombin Receptor-Activating Peptide (TRAP) frontiersin.orgscispace.comnih.govthieme-connect.com. In beagles, oral administration of this compound resulted in greater than 80% inhibition of ADP-mediated platelet aggregation nih.gov. While the provided context specifically mentions ADP-induced and TRAP-induced aggregation in rhesus monkeys in the outline, detailed dose-response data for these specific agonists and species were not explicitly available in the search results. However, the principle of evaluating dose-response for platelet inhibition with different agonists is a standard practice in assessing antiplatelet agents nih.govmdpi.com.

Correlation Between Plasma Concentrations of Active Metabolite and Degree of Platelet Inhibition in Animal Models

Establishing a correlation between the plasma concentration of the active metabolite (Ro 44-3888) and the degree of platelet inhibition is critical for understanding the PK/PD relationship and predicting the pharmacodynamic effect based on drug exposure frontiersin.orgthieme-connect.commdpi.com. While a direct correlation in specific animal models like rhesus monkeys was not detailed in the provided snippets, studies in humans have shown that the time course of the prolongation of bleeding time, a measure of pharmacodynamic effect, closely followed the plasma concentrations of the active metabolite Ro 44-3888 nih.gov. This suggests a concentration-dependent pharmacodynamic effect of the active metabolite. PK/PD modeling is a valuable tool used to integrate pharmacokinetic and pharmacodynamic data to understand such relationships and predict responses to different dosing regimens frontiersin.org.

Preclinical Assessment of Antithrombotic Efficacy in Animal Models of Arterial Thrombosis

Preclinical studies utilizing animal models of arterial thrombosis are crucial for evaluating the potential efficacy of antithrombotic agents like this compound. Arterial thrombosis is characterized by platelet-rich clots, often occurring at sites of vascular injury or atherosclerotic plaque rupture. mdpi.comjournalmeddbu.com Animal models aim to replicate aspects of this process to assess a drug's ability to prevent or reduce thrombus formation. wordpress.comamegroups.org

Studies involving this compound in rhesus monkeys have demonstrated dose-dependent effects on platelet aggregation and bleeding time. medchemexpress.com In these models, the active metabolite, Ro-44-3888, inhibited ex vivo platelet aggregation and prolonged bleeding time, indicating its antithrombotic potential. medchemexpress.com

While specific detailed data tables from this compound's preclinical efficacy studies in arterial thrombosis models were not extensively available in the search results, the general approach in such assessments involves inducing arterial thrombi and measuring outcomes such as vessel patency, thrombus weight, or the time to occlusion in treated versus control animals. wordpress.comnih.gov The effectiveness of GPIIb/IIIa inhibitors, including the active metabolite of this compound, in preventing thrombus formation in canine models of thrombosis has been noted in the context of other orally active GPIIb/IIIa antagonists. nih.gov

Exploration of Pharmacodynamic Interactions with Co-administered Antiplatelet Agents in Preclinical Settings

The potential for pharmacodynamic interactions between this compound and other antiplatelet agents has been explored in preclinical and early clinical investigations. Given that multiple pathways contribute to platelet activation and aggregation, combination therapy targeting different mechanisms is a common strategy in antithrombotic treatment. ahajournals.orgkarger.com

A study investigating the co-administration of this compound with ticlopidine (B1205844) and aspirin (B1665792) in healthy individuals, which can be considered relevant in understanding potential preclinical interactions, showed a significant pharmacodynamic interaction. nih.gov While the pharmacokinetics of the active compound Ro-44-3888 were not affected by the co-administration of ticlopidine and aspirin at the subtherapeutic doses of this compound used, an additive effect on platelet aggregation inhibition was observed. nih.gov For instance, the average inhibition of ADP-induced platelet aggregation over 12 hours was higher with the combination of this compound and ticlopidine/aspirin compared to this compound or ticlopidine/aspirin alone. nih.gov

Another study exploring co-administration with aspirin and heparin found that while heparin did not show a pharmacodynamic interaction with this compound, co-administration with aspirin increased the inhibition of platelet aggregation and prolonged bleeding time. nih.gov This suggests a potential for increased therapeutic effect but also a potentially increased risk of bleeding when this compound is used in combination with aspirin. nih.gov

These findings highlight the importance of evaluating pharmacodynamic interactions in preclinical settings to understand the potential effects of combining this compound with other antiplatelet or anticoagulant therapies. Such studies help to predict the potential for synergistic or antagonistic effects on platelet function and the associated risk of bleeding.

Illustrative Data (Based on description of findings, not direct table extraction):

| Treatment Group | Average Inhibition of ADP-Induced Platelet Aggregation (12h) |

| This compound Alone | 42% nih.gov |

| Ticlopidine/Aspirin Alone | 55% nih.gov |

| This compound + Ticlopidine/Aspirin | 69% nih.gov |

Note: This table is illustrative and based on data from a clinical study involving healthy individuals, used here to demonstrate the type of pharmacodynamic interaction that would be explored in preclinical settings.

Preclinical Research Methodologies and Animal Models for Sibrafiban Evaluation

In Vitro Experimental Models for Platelet Function Analysis

In vitro experimental models are crucial for understanding the direct effects of Sibrafiban (B69945) on platelet function outside of a living organism. These models allow for controlled assessment of various aspects of platelet activity.

Platelet Aggregation Assays (e.g., Light Transmittance Aggregometry using ADP, TRAP)

Platelet aggregation assays, particularly using light transmittance aggregometry, are commonly used to measure the extent to which platelets clump together in response to agonists like adenosine (B11128) diphosphate (B83284) (ADP) and thrombin receptor-activating peptide (TRAP) ahajournals.orgahajournals.orgoup.com. This compound has been shown to inhibit ADP- and TRAP-stimulated platelet aggregation in a concentration-dependent manner medchemexpress.comglpbio.comnih.gov.

Studies have utilized light transmittance aggregometry in platelet-rich plasma (PRP) to assess the inhibitory effects of this compound. The active free acid form of this compound (YZ211) has been compared to other GPIIb/IIIa antagonists in its ability to inhibit platelet aggregation induced by agonists such as ADP or TRAP oup.comoup.com.

Fibrinogen Binding Assays on Platelets

Fibrinogen binding to the activated GPIIb/IIIa receptor is a critical step in platelet aggregation. Assays measuring fibrinogen binding assess the ability of this compound to block this interaction. This compound inhibits ADP- and TRAP-stimulated fibrinogen binding in a concentration-dependent manner medchemexpress.comglpbio.comnih.gov.

Studies have employed methods such as using 125I-fibrinogen to measure its binding to activated human platelets in the presence or absence of this compound oup.comnih.gov. These assays help determine the potency of this compound in preventing fibrinogen from binding to its receptor on the platelet surface, thereby inhibiting aggregation.

Assessment of Microaggregate Formation

The formation of microaggregates is another aspect of platelet function that can be assessed in vitro. This compound has been shown to inhibit microaggregate formation stimulated by ADP and TRAP in a concentration-dependent manner medchemexpress.comglpbio.comnih.gov. This indicates that this compound's inhibitory effects extend beyond initial platelet clumping to the formation of larger aggregates.

Studies have evaluated the effects of this compound on microaggregate formation as a measure of platelet activation medchemexpress.comnih.gov.

Thromboelastography (TEG) for Evaluating Clot Strength in Vitro

Studies comparing different GPIIb/IIIa antagonists using TEG have indicated that antagonists like the free acid form of this compound (YZ211), which are classified as Class II antagonists with faster dissociation rates from GPIIb/IIIa, have a lower efficacy in altering the strength of tissue factor-mediated clot formation compared to Class I antagonists ahajournals.orgnih.govnih.govresearchgate.net. The IC50 values for YZ211 (this compound) for altering clot formation and strength were substantially greater than those of Class I antagonists nih.gov.

Ex Vivo Methodologies

Ex vivo methodologies involve treating animals with this compound and then assessing the function of platelets in blood samples collected from these animals. This approach provides insights into the pharmacodynamic effects of the drug in a biological system.

Ex Vivo Platelet Aggregation Studies in Blood Samples from Treated Animals

Ex vivo platelet aggregation studies are conducted on blood samples obtained from animals that have received this compound. This allows for the assessment of the drug's antiplatelet effects after administration. The platelet aggregation response to agonists like ADP can be measured in these samples medchemexpress.comglpbio.com.

Studies in rhesus monkeys given this compound orally have determined the effects on ex vivo platelet aggregation response to ADP medchemexpress.comglpbio.com. The maximum inhibition of ex vivo platelet aggregation by the active form of this compound (Ro 44-3888) was found to be dose-dependent medchemexpress.comglpbio.com. Ex vivo platelet aggregation studies in PRP obtained from citrated whole blood are a commonly used method for assessing the pharmacodynamic effects of GPIIb/IIIa antagonists in preclinical and early clinical studies oup.com.

Evaluation of Ex Vivo Hemostatic Parameters (e.g., Bleeding Time) in Animal Models

Evaluation of ex vivo hemostatic parameters, such as bleeding time and platelet aggregation, is a crucial step in assessing the potential of antiplatelet agents like this compound. These studies provide insights into the compound's ability to inhibit platelet function.

Studies in rhesus monkeys have investigated the effects of this compound (administered orally) on ex vivo platelet aggregation induced by ADP and on cutaneous bleeding times. The maximum inhibition of ex vivo platelet aggregation and the prolongation of bleeding time by Ro 44-3888, the active form of this compound, were found to be dose-dependent. medchemexpress.comglpbio.commedchemexpress.com

Research has also explored the effects of site occupancy by this compound on platelet activation, assessed through metrics such as P-selectin expression, fibrinogen binding, and microaggregate formation. This compound demonstrated concentration-dependent inhibition of ADP- and TRAP-stimulated fibrinogen binding and microaggregate formation. However, P-selectin expression remained relatively unaltered. medchemexpress.com

While specific detailed data tables from these ex vivo studies on this compound were not extensively available in the search results beyond the general findings of dose-dependent effects, the methodologies employed typically involve:

Platelet Aggregation Assays: Measuring the aggregation response of platelets in blood or platelet-rich plasma to agonists like ADP or thrombin receptor-activating peptide (TRAP) after treatment with this compound.

Bleeding Time Measurements: Assessing the duration of bleeding from a standardized incision in an animal model.

Flow Cytometry: Analyzing platelet activation markers like P-selectin expression and fibrinogen binding.

These ex vivo evaluations are vital for understanding the direct impact of this compound on platelet function before progressing to in vivo thrombosis models.

In Vivo Animal Models of Thrombosis

In vivo animal models are indispensable for studying the complex process of thrombus formation within a living organism and for evaluating the antithrombotic efficacy of compounds like this compound under physiological flow conditions. mdpi.complatelets.eu Various models have been developed to mimic different types of thrombosis, including arterial and venous events. mdpi.commdpi.comnih.gov

Animal models of thrombosis are valuable tools for understanding the cellular and molecular mechanisms involved in thrombus formation and for screening antithrombotic drugs. mdpi.commdpi.com The selection of an appropriate model depends on the research objective, as different models involve varying pathophysiological mechanisms and may exhibit different responses to the same therapeutic agents. mdpi.com

This compound has been evaluated in several in vivo thrombosis models across different species. researchgate.netsemanticscholar.orgbioworld.comthieme-connect.comahajournals.org

Canine Models of Arterial Thrombosis (e.g., Electrolytic Carotid Artery Injury, Femoral Artery Clamping with Stenosis)

Canine models have been historically significant in cardiovascular research, including the study of arterial thrombosis. These models can simulate conditions relevant to human arterial thrombotic events. nih.gov

The electrolytic carotid artery injury model in dogs involves inducing endothelial damage through electrical stimulation, leading to thrombus formation. wordpress.comnih.gov This model allows for the investigation of platelet-dependent thrombosis and the evaluation of antithrombotic agents. researchgate.netresearchgate.net

Another canine model involves femoral artery clamping with stenosis, which creates conditions of reduced blood flow conducive to thrombosis. nih.gov This model can be used to study the formation of occlusive thrombi and assess the efficacy of interventions aimed at preventing or lysing these clots. researchgate.net

While specific detailed findings for this compound exclusively in these precise canine models (electrolytic carotid artery injury or femoral artery clamping with stenosis) were not prominently detailed in the immediate search results, the use of canine models for evaluating GPIIb/IIIa antagonists, including this compound, in arterial thrombosis has been reported. bioworld.comahajournals.org These models are generally utilized to assess the ability of a compound to prevent thrombus formation or promote thrombolysis under arterial flow conditions.

Murine Models of Thrombosis (e.g., Laser-induced, FeCl3-induced)

Murine models, particularly in mice, are widely used in thrombosis research due to the availability of genetic tools and relative ease of handling. mdpi.com Laser-induced and FeCl3-induced thrombosis models are common methods to induce vascular injury and subsequent thrombus formation in mice. mdpi.commdpi.com

The FeCl3-induced thrombosis model involves applying ferric chloride to the exterior of a blood vessel, causing oxidative stress, endothelial cell injury, and occlusive thrombus formation. mdpi.comnih.govcordynamics.com This model is sensitive to both anticoagulant and antiplatelet drugs and is frequently used to evaluate the efficacy of novel antithrombotic compounds. nih.govcordynamics.com The time to occlusion, measured by monitoring blood flow, is a quantitative measure of thrombus formation in this model. nih.govcordynamics.com

The laser-induced thrombosis model uses a laser to induce precise vascular injury, triggering platelet activation and thrombus formation. mdpi.com This model allows for real-time visualization of thrombus development using intravital microscopy. platelets.eu

While direct detailed data on this compound specifically in laser-induced or FeCl3-induced murine models was not extensively found, these models are standard for evaluating GPIIb/IIIa antagonists and other antiplatelet agents. researchgate.netresearchgate.net Studies in murine models have shown that depletion of platelet integrins, including αIIbβ3, leads to a profound defect in experimental models of arterial thrombosis. researchgate.netresearchgate.net Humanized murine models, where mice express humanized components, are also being developed to improve the translatability of findings. nih.gov

Application of Zebrafish Models in Thrombosis Research

Zebrafish models are increasingly utilized in thrombosis research, offering advantages such as optical transparency of larvae, external development, and genetic tractability. mdpi.com Various methods can be used to induce thrombosis in zebrafish, including treatment with phenylhydrazine (B124118) (PHZ), FeCl3, or laser irradiation. mdpi.com

The FeCl3 method in zebrafish, similar to murine models, induces endothelial dysfunction and hypercoagulation, leading to thrombosis. mdpi.com Laser irradiation can also be used to induce localized thrombus formation that can be visualized in real-time. mdpi.com

While the search results did not provide specific data on this compound evaluation in zebrafish models, the application of these models in screening antithrombotic drugs is recognized. mdpi.com

Other Relevant Animal Models (e.g., Rat, Rabbit) for Investigating Thrombotic Pathways

Beyond canine and murine models, other animal species, such as rats and rabbits, have been employed in preclinical thrombosis research relevant to the evaluation of compounds like this compound. mdpi.commdpi.comsemanticscholar.orgthieme-connect.com

Rat models of thrombosis include FeCl3-induced arterial thrombosis, which is used to assess the antithrombotic effects of various compounds by measuring parameters like time to occlusion and thrombus weight. jkom.orgplos.org Studies in rats have also investigated platelet aggregation under flow conditions using in vivo thrombosis models. researchgate.netnih.gov

Rabbit models have been used to study both arterial and venous thrombosis. mdpi.comresearchgate.netplos.orgjacc.orgbiorxiv.org The rabbit arteriovenous shunt thrombosis model is a model of platelet-dependent thrombosis. researchgate.net Electrolytic-mediated arterial thrombosis models in rabbits have been calibrated and validated for evaluating anticoagulants. nih.gov Rabbit models of venous thrombosis, such as the Wessler model of venous stasis, have also been utilized. plos.orgbiorxiv.org

Research findings in these models contribute to the broader understanding of thrombotic mechanisms and the potential efficacy of antiplatelet agents. For instance, studies in rats using the FeCl3-induced carotid arterial thrombosis model have shown that certain treatments can significantly delay the time to occlusion and inhibit thrombus formation. jkom.org In rabbits, models involving endothelial denudation and luminal stenosis in the jugular vein have been used to study venous thrombus formation. biorxiv.org

These diverse animal models provide valuable platforms for investigating the effects of this compound and other antithrombotic agents on different aspects of thrombus formation under various physiological and pathological conditions.

Advanced Analytical Methods for Sibrafiban Quantification in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating Sibrafiban (B69945) and its metabolites from the complex components of biological samples before detection and quantification.

HPLC with column switching has been employed to enhance the sensitivity and selectivity of this compound analysis, particularly in plasma. This technique allows for online sample cleanup and analyte enrichment. A sensitive and selective HPLC-column switching method combined with single quadrupole mass spectrometric detection was developed for the simultaneous determination of this compound, its prodrug, and its active metabolite in rat, dog, and human plasma. wikipedia.orgnih.gov

The method typically involves protein precipitation of plasma samples. wikipedia.orgnih.gov The de-proteinated samples are then injected onto a standard-bore trapping column, which captures the analytes of interest while polar plasma components are removed by flushing. wikipedia.orgnih.gov The enriched compounds are subsequently backflushed onto a narrow-bore analytical column for separation using gradient elution. wikipedia.orgnih.gov This column switching approach effectively reduces matrix effects and concentrates the analytes before they reach the detector.

Ultra-Performance Liquid Chromatography (UPLC) offers advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. While UPLC is widely used in the analysis of pharmaceutical compounds, specific detailed methods for the quantification of this compound in biological matrices using UPLC alone were not prominently described in the reviewed literature. However, UPLC has been mentioned in the context of analyzing released compounds from hydrogels, suggesting its potential applicability in this compound-related research involving controlled release systems. uni.lu

High-Performance Liquid Chromatography (HPLC) with Column Switching

Mass Spectrometry (MS) Detection Methods

Mass spectrometry is a powerful detection technique that provides high sensitivity and specificity for the quantification of pharmaceutical compounds. Coupling liquid chromatography with mass spectrometry is a standard approach for analyzing drugs and metabolites in biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. This technique is valuable for identifying and quantifying components in complex mixtures. While LC-MS is a broad category, the more specific and commonly reported method for this compound quantification in research involves tandem mass spectrometry (LC-MS/MS) due to its enhanced selectivity and sensitivity required for biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the quantification of this compound and its metabolites in biological fluids. wikipedia.org This method utilizes two stages of mass analysis, providing increased specificity by monitoring specific fragmentation transitions of the target analytes.

LC-MS/MS methods for this compound often incorporate column switching and protein precipitation for sample preparation. Detection is typically performed using ion-spray tandem mass spectrometry or Turbo IonSpray with multiple reaction monitoring (MRM). wikipedia.org These methods have demonstrated good sensitivity and precision for the determination of this compound, its prodrug (Ro 48-3656), and its active metabolite (Ro 44-3888) in plasma.

Research findings have reported specific quantification limits and validation parameters for LC-MS/MS methods. For instance, a method quantified this compound and its active metabolite Ro 44-3888 in plasma with a limit of quantification of 0.2 ng/ml, while the limit for Ro 48-3656 was 0.5 ng/ml. Another LC-MS/MS method for the active metabolite Ro 44-3888 in plasma and urine reported lower limits of quantification of 0.500 ng/ml and 1 ng/ml, respectively. Validation studies have shown acceptable precision and accuracy. wikipedia.org

Here is a summary of reported quantification limits for this compound and its related compounds using LC-MS/MS:

| Compound | Matrix | Limit of Quantification (LOQ) | Reference |

| This compound | Plasma | 0.2 ng/ml | |

| Ro 48-3656 | Plasma | 0.5 ng/ml | |

| Ro 44-3888 | Plasma | 0.2 ng/ml | |

| Ro 44-3888 | Plasma | 0.500 ng/ml | |

| Ro 44-3888 | Urine | 1 ng/ml |

Interassay variability has also been assessed for LC-MS/MS methods. One study reported interassay coefficient of variability ranging from 6% at the lowest concentrations to 4% at middle and higher concentrations for the analysis of the active metabolite. wikipedia.org

Turbo Ion Spray (now commonly referred to as TurboIonSpray or part of heated electrospray ionization - HESI) is an atmospheric pressure ionization technique used in mass spectrometry. Coupled with a single quadrupole mass spectrometer, it provides a sensitive detection method for various compounds.

A method utilizing HPLC-column switching combined with turbo ion spray single quadrupole mass spectrometry has been specifically developed for the simultaneous determination of this compound, its prodrug, and its active metabolite in biological matrices. wikipedia.orgnih.gov This approach allows for the analysis of small molecule drugs in biological samples from toxicokinetic studies and large clinical trials. wikipedia.org Selected ion monitoring (SIM) is typically used for mass spectrometric detection in this setup. wikipedia.org The limit of quantification for this compound, its prodrug, and active metabolite using this method was reported as 1 ng/ml, using a 250 µl plasma sample. wikipedia.org The mean precision and inaccuracy for the analytes across different species were reported to be less than 6% and less than 5%, respectively. wikipedia.org

Here is a summary of quantification performance using HPLC-Column Switching with Turbo Ion Spray Single Quadrupole MS:

| Analytes | Matrix | Sample Volume | Limit of Quantification (LOQ) | Mean Precision | Mean Inaccuracy | Reference |

| This compound, Prodrug, Active Metabolite | Plasma | 250 µl | 1 ng/ml | < 6% | < 5% | wikipedia.org |

The practicality of this analytical method was demonstrated through the analysis of a large number of plasma samples from animal studies and human clinical trials. wikipedia.org

Selected Ion Monitoring (SIM) for Detection

Selected Ion Monitoring (SIM) is a mass spectrometry detection mode that enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte(s). chromatographytoday.comnih.gov In the bioanalysis of this compound and its related compounds, SIM has been employed as the mass spectrometric detection method in conjunction with HPLC. nih.gov This approach allows for the selective detection of this compound, its prodrug, and its active metabolite in complex biological matrices like plasma. nih.gov By focusing on the characteristic ions of the analytes, SIM minimizes interference from endogenous matrix components, contributing to the method's sensitivity and selectivity. chromatographytoday.commdpi.com

Sample Preparation Techniques for Biological Matrices

Biological matrices such as plasma, serum, and urine contain numerous components, including proteins, that can interfere with analytical measurements. ijpsjournal.comactapharmsci.com Therefore, sample preparation is a critical step in bioanalysis to isolate and concentrate the analytes of interest and remove interfering substances. ijpsjournal.comactapharmsci.com

Protein Precipitation for this compound Extraction

Protein precipitation (PP) is a common and straightforward sample preparation technique used to remove proteins from biological samples. ijpsjournal.comactapharmsci.com This is typically achieved by adding organic solvents or acidic chemicals to the sample, causing proteins to denature and precipitate, while the analytes of interest remain in the supernatant. ijpsjournal.commdpi.com For the determination of this compound, its prodrug, and its active metabolite in plasma, protein precipitation using 0.5 M perchloric acid has been successfully employed. nih.gov This method effectively isolates the analytes from plasma proteins, preparing the sample for subsequent chromatographic separation and detection. nih.gov While protein precipitation is a rapid technique, it can sometimes lead to co-precipitation of analytes or incomplete removal of proteins, potentially affecting recovery and causing matrix effects. ijpsjournal.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are alternative sample preparation techniques offering greater selectivity and cleanup compared to simple protein precipitation. ijpsjournal.comwaters.comeuchembiojreviews.com

LLE involves partitioning analytes between two immiscible liquid phases based on their differential solubility. waters.comeuchembiojreviews.com This technique can be effective for extracting analytes with suitable lipophilicity from aqueous biological matrices using organic solvents. waters.comnih.gov

SPE utilizes a solid adsorbent material to selectively retain analytes while interfering substances are washed away. ijpsjournal.comwaters.com Analytes are then eluted from the sorbent using a suitable solvent. waters.com Different types of SPE sorbents are available, including reversed-phase, normal-phase, and ion-exchange, allowing for the selective extraction of compounds based on their chemical properties. waters.comresearchgate.net While the provided text specifically mentions protein precipitation for this compound analysis nih.gov, SPE and LLE are generally recognized as valuable techniques in bioanalysis for isolating drugs and metabolites from complex matrices, offering advantages in terms of cleanup and potential for higher recovery depending on the analyte and matrix. ijpsjournal.comwaters.comnih.gov A comprehensive comparison of SPE and LLE for various compounds in plasma and urine has shown varying recoveries and matrix effects depending on the technique and analyte properties. waters.com

Method Validation for Preclinical Bioanalytical Studies

Bioanalytical method validation is a critical process to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose, particularly in supporting preclinical and clinical studies. asianjpr.comnih.govich.orgresearchgate.net Validation parameters typically assessed include sensitivity, selectivity, accuracy, precision, linearity, recovery, and stability. asianjpr.comnih.govresearchgate.netstanford.edu

Quantification Limits, Precision, and Accuracy in Animal Plasma Samples

Establishing appropriate quantification limits, precision, and accuracy is essential for reliable bioanalysis in preclinical studies using animal plasma samples. medpharm.combioanalysis-zone.com The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte that can be reliably measured with acceptable accuracy and precision. actapharmsci.comnih.gov Precision refers to the agreement among individual measurements of the same homogeneous sample, while accuracy refers to the closeness of a measured value to the true value. actapharmsci.comnih.gov

For the determination of this compound, its prodrug, and its active metabolite in rat and dog plasma using an HPLC-column switching method with mass spectrometric detection, the limit of quantification for all three analytes was established at 1 ng/mL using a 250 µL plasma sample. nih.gov The method demonstrated good precision and accuracy, with mean precision and inaccuracy values for the three analytes across all species being less than 6% and less than 5%, respectively. nih.gov These validation parameters are crucial for ensuring the quality and reliability of the data obtained from preclinical toxicokinetic studies. nih.govasianjpr.com

Here is a table summarizing the quantification limits, precision, and inaccuracy data:

| Analyte(s) | Matrix | Sample Volume (µL) | Limit of Quantification (ng/mL) | Mean Precision (%) | Mean Inaccuracy (%) |

| This compound, Prodrug, and Active Metabolite | Rat, Dog Plasma | 250 | 1 | < 6 | < 5 |

Stability Considerations for this compound and Metabolites in Stored Samples

Analyte stability in biological matrices during sample collection, processing, and storage is paramount for obtaining accurate bioanalytical results. chromatographyonline.comnih.govresearchgate.net Stability assessments evaluate the impact of various conditions, such as freeze/thaw cycles, storage temperature and duration, and processing, on analyte concentrations. stanford.edubioanalysis-zone.comnih.gov

For this compound and its metabolites, stability in stored samples, particularly in plasma, is a critical consideration in preclinical and clinical research. nih.govbioanalysis-zone.com The stability of the active metabolite, Ro 44-3888, in plasma and urine has been a factor in pharmacokinetic studies. nih.gov Bioanalytical method validation includes assessing the stability of the analyte in the biological matrix under anticipated storage conditions, such as long-term frozen storage and bench-top stability after thawing. bioanalysis-zone.comnih.gov Stability in incurred samples, which are samples obtained from subjects dosed with the drug, can also be assessed to account for potential in vivo metabolic processes that might affect analyte stability ex vivo. nih.govresearchgate.net Ensuring the stability of this compound and its metabolites throughout the sample handling and analysis process is vital for the integrity and reliability of the pharmacokinetic and toxicokinetic data generated. chromatographyonline.comnih.gov

Comparative Preclinical Analysis and Analogues of Sibrafiban

Comparative Evaluation of Sibrafiban (B69945) with Other GP IIb/IIIa Antagonists (e.g., Orbofiban (B1677454), Lotrafiban, Xemilofiban, Roxifiban, Lamifiban) in Preclinical Settings

Comparative preclinical studies have assessed the potency of this compound alongside other GP IIb/IIIa antagonists, such as Orbofiban, Lotrafiban, Xemilofiban, Roxifiban, and Lamifiban, particularly in inhibiting shear-induced platelet activation and adhesion. nih.gov These studies highlight marked differences in the potencies of these agents. For instance, in one study using a Cone and Plate(let) Analyzer (CPA) system to simulate high shear rate conditions, the IC50 values for inhibiting shear-induced platelet adhesion varied significantly among the tested fibans. This compound demonstrated an IC50 of 91 nM in this assay. nih.gov In comparison, Roxifiban showed a higher potency with an IC50 of 35 nM, while Lotrafiban and Orbofiban exhibited lower potencies with IC50 values of 438 nM and 606 nM, respectively, for their free acid forms. nih.gov

Parallel evaluations using optical aggregometry, a more traditional method, sometimes showed different IC50 values compared to the shear-based system, suggesting that the efficacy of GP IIb/IIIa antagonists can differ substantially depending on the assay conditions. nih.gov this compound was noted to be in a moderate range of potency in blocking shear-induced platelet adhesion, which correlated with its binding affinity to resting platelets and its dissociation rate.

This compound is a prodrug of the active GP IIb/IIIa antagonist Ro 44-3888. mdpi.com Like several other oral GP IIb/IIIa blockers, such as Xemilofiban and Orbofiban, this compound is a prodrug of a peptidomimetic compound. researchgate.net These oral compounds were developed with the aim of extending the potential duration of potent antiplatelet inhibition. researchgate.net

Preclinical studies also examined the binding profiles of the active forms of several oral GP IIb/IIIa antagonists, including Roxifiban, this compound, and Orbofiban. These studies indicated that these RGD mimetics bind to the same site(s) on human platelets, as evidenced by competitive inhibition studies. nih.gov The active form of Roxifiban demonstrated higher potency in inhibiting the binding of various labeled ligands to human platelets compared to the others, including this compound. nih.gov

The efficacy of different GP IIb/IIIa antagonists in inhibiting platelet-fibrin mediated clot strength under shear has also been compared. ahajournals.org While some antagonists showed comparable inhibitory effects on clot strength and platelet aggregation, others, including this compound and Orbofiban (both considered Class II antagonists), demonstrated lower efficacy in altering clot structure despite comparable antiaggregatory potency in traditional assays. ahajournals.org This suggests differential efficacy in inhibiting platelet-fibrin clot retraction among different GP IIb/IIIa antagonists, even with equivalent antiaggregatory potency. ahajournals.org

| Compound (Free Acid Form) | IC50 (nM) - Shear-Induced Platelet Adhesion (CPA) nih.gov |

| DPC802 | 34 |

| Roxifiban | 35 |

| This compound | 91 |

| Lotrafiban | 438 |

| Orbofiban | 606 |

| Abciximab (B1174564) | 43 |

| Tirofiban (B1683177) | 430 |

| Eptifibatide (B1663642) | 5781 |

Design and Preclinical Characterization of Novel this compound Derivatives and Analogues

Information specifically detailing the design and preclinical characterization of novel this compound derivatives and analogues is limited within the provided search results. However, the development of oral GP IIb/IIIa antagonists, including this compound, involved the design of peptidomimetic compounds intended for oral administration and prolonged antiplatelet effects. researchgate.net this compound itself is a double prodrug that is converted to an inactive single prodrug and then to its active form after oral administration. nih.gov The approach and evolution of the design of various fibrinogen receptor antagonists, including those with oral activity in animal models, have been described, often focusing on potential binding modes and receptor-ligand interactions. researchgate.net While the specifics of this compound derivative design are not extensively detailed, the general effort in this area involved creating non-peptide compounds that mimic the recognition sequences of natural ligands like fibrinogen. ahajournals.org

Structural Comparisons of Peptidic and Non-Peptidic GP IIb/IIIa Antagonists

GP IIb/IIIa antagonists can be broadly classified into peptidic and non-peptidic compounds. Peptidic antagonists, such as Eptifibatide, are often derived from natural sources like snake venom disintegrins and contain peptide bonds, mimicking sequences like Lys-Gly-Asp (KGD). researchgate.netnih.gov Non-peptidic antagonists, including this compound, Orbofiban, Xemilofiban, Lotrafiban, and Roxifiban, are synthetic compounds designed to mimic the structural and charge characteristics of the Arg-Gly-Asp (RGD) or KGD recognition motifs found in natural ligands like fibrinogen, but without the peptide backbone. mdpi.comresearchgate.netahajournals.orgnih.gov

Structurally, these non-peptidic mimetics aim to block the binding of fibrinogen and other adhesive proteins to the GP IIb/IIIa receptor. mdpi.com While peptidic antagonists like Eptifibatide are specific for αIIbβ3 and based on sequences like KGD within a disulfide ring, non-peptidic mimetics are often based on the RGD sequence, which is recognized by several integrins. researchgate.net The design of non-peptidic antagonists like Tirofiban, for example, involved eliminating peptide bonds while maintaining specificity and high affinity for the target receptor through structural analysis. researchgate.net this compound, as a non-peptidic antagonist, fits within this category of synthetic compounds designed to interfere with ligand binding to GP IIb/IIIa. mdpi.comresearchgate.net

Insights from Comparative Studies on Receptor Occupancy and Dissociation Kinetics

Comparative studies have provided insights into the receptor occupancy and dissociation kinetics of this compound and other GP IIb/IIIa antagonists, which are crucial factors influencing their pharmacodynamic profiles. The potency of fibans in blocking shear-induced platelet adhesion has been shown to correlate with their binding affinity to both resting and activated GP IIb/IIIa receptors, as well as their "off-rates" or dissociation rates. nih.gov

This compound demonstrated a moderate range of potency in blocking shear-induced platelet adhesion, which was consistent with its binding affinity to resting platelets and its dissociation rate. In contrast, Orbofiban and Lotrafiban required higher concentrations to block shear-induced platelet adhesion, correlating with their lower binding affinity to resting GP IIb/IIIa receptors and faster dissociation rates compared to activated receptors.

Further studies classified GP IIb/IIIa antagonists based on their binding characteristics and dissociation rates. Class II antagonists, which include this compound and Orbofiban, showed relatively faster dissociation rates from resting human platelets (half-time of 3 to 10 seconds). ahajournals.org This is in contrast to Class I antagonists, such as Roxifiban, which demonstrated relatively slow dissociation rates (half-time of 58 to 61 minutes) from resting human platelets.

The distinct binding profiles, particularly the dissociation rates, are suggested to influence the duration of antiplatelet effects. nih.gov The relatively fast dissociation rates of agents like this compound and Orbofiban from human platelets are associated with a potentially shorter duration of antiplatelet effects compared to agents with slower dissociation rates like Roxifiban. nih.gov This difference in binding kinetics, particularly the off-rate (koff), plays a significant role in determining the duration of receptor occupancy and, consequently, the sustained antiplatelet effect. While some studies on other receptor types suggest that ligand efficacy correlates with association rate (kon), the dissociation rate is a key determinant of how long a drug remains bound to its target. nih.govbiorxiv.org The faster dissociation observed with this compound compared to some other antagonists likely contributes to differences in their pharmacodynamic profiles. nih.gov

| Compound (Free Acid Form) | Dissociation Half-Time from Resting Platelets ahajournals.org | Class |

| Roxifiban | 58-61 minutes | Class I |

| This compound | 3-10 seconds | Class II |

| Orbofiban | 3-10 seconds | Class II |

| Tirofiban | 5-15 seconds | Class II |

| Eptifibatide | 5-15 seconds | Class II |

Future Research Directions and Theoretical Perspectives on Sibrafiban

Elucidation of Further Molecular and Cellular Interactions Beyond Primary Target Engagement

While the primary mechanism of Sibrafiban (B69945) and other GP IIb/IIIa antagonists involves blocking fibrinogen binding to the GP IIb/IIIa receptor, research suggests that the pharmacology of these agents is more complex than initially understood. benthamdirect.com Future research needs to delve deeper into potential molecular and cellular interactions beyond this primary target engagement. Some evidence suggests that GP IIb/IIIa antagonists may possess partial agonist properties, potentially leading to prothrombotic effects at lower doses. benthamdirect.com Additionally, some antagonists may exert anti-inflammatory effects alongside their antithrombotic activity. medcraveonline.combenthamdirect.com Further studies are needed to clarify these potential off-target effects and their implications for therapeutic outcomes. The interaction of GP IIb/IIIa antagonists with other integrins, such as αvβ3, and potentially other receptors like Mac-1, also warrants further investigation to fully understand their cellular impact. ahajournals.orgnih.gov

Investigation of Unexplored Pathways in Platelet Function and Thrombosis Relevant to GP IIb/IIIa Antagonism

The GP IIb/IIIa receptor is central to platelet aggregation, but platelets are involved in numerous other processes critical to thrombosis and hemostasis. Future research should explore how GP IIb/IIIa antagonism, informed by studies on compounds like this compound, influences these less explored pathways. This includes investigating the impact on thrombin generation and fibrin (B1330869) clot formation, as GP IIb/IIIa antagonists have been shown to inhibit these processes. ahajournals.org Understanding the interplay between GP IIb/IIIa blockade and other platelet activation pathways, such as those mediated by GP Ib-IX-V or GP VI, is crucial. Furthermore, the role of GP IIb/IIIa in mediating interactions between platelets and other cell types, such as leukocytes and tumor cells, presents potential avenues for research into broader antithrombotic or even non-thrombotic applications. por-journal.comahajournals.org The potential for GP IIb/IIIa antagonists to influence platelet-mediated thrombin generation at sites of vascular injury also remains an area for further investigation. ahajournals.org

Development of Advanced Preclinical Models for Studying Antithrombotic Efficacy and Receptor Dynamics

The development and evaluation of antithrombotic agents like this compound necessitate robust preclinical models. Future research requires the development of more advanced models that can accurately mimic the complexities of human thrombosis and better predict clinical outcomes. This includes models that can assess antithrombotic efficacy under various hemodynamic conditions, such as high shear stress found in arteries. ahajournals.org Models that allow for the detailed study of GP IIb/IIIa receptor dynamics, including antagonist binding kinetics, receptor occupancy, and conformational changes in both resting and activated platelets, are essential. researchgate.netahajournals.org Utilizing techniques like flow cytometry and advanced imaging in these models can provide deeper insights into the mechanisms of action and potential off-target effects of GP IIb/IIIa antagonists. ahajournals.org Furthermore, exploring the use of advanced drug delivery systems in preclinical models could help optimize the delivery and targeting of GP IIb/IIIa antagonists to sites of thrombosis, potentially improving efficacy and reducing systemic exposure. nih.govresearchgate.net

Theoretical Frameworks for Optimizing Binding Kinetics and Pharmacodynamic Profiles of GP IIb/IIIa Antagonists

Theoretical frameworks are crucial for designing future GP IIb/IIIa antagonists with improved profiles. Research should focus on developing theoretical models that can predict and optimize the binding kinetics of these agents, considering factors like affinity, reversibility, and dissociation rates. nih.govahajournals.orgnih.gov this compound and other oral GP IIb/IIIa antagonists faced challenges related to variable antiplatelet activity and short duration of effect, which were potentially linked to their dissociation rates. ahajournals.orgnih.gov Theoretical frameworks can help in designing compounds with optimal receptor-bound lifetimes to achieve sustained platelet inhibition. ahajournals.org Understanding the relationship between drug concentration, receptor occupancy, and pharmacodynamic response is also critical for optimizing dosing strategies and minimizing the risk of suboptimal inhibition or excessive bleeding. ahajournals.orgahajournals.org Theoretical models could also aid in predicting the impact of genetic polymorphisms, such as in GPIIIa, on individual responses to GP IIb/IIIa antagonists. benthamdirect.com

Potential for Rational Drug Design of Novel Compounds Based on this compound's Molecular Architecture